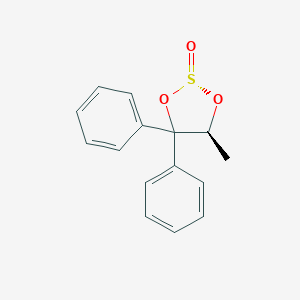

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is an organic compound that belongs to the class of dioxathiolanes This compound is characterized by a unique structure that includes a dioxathiolane ring with two phenyl groups and a methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane typically involves the reaction of appropriate thiol and epoxide precursors under controlled conditions. One common method includes the use of a thiol compound and an epoxide in the presence of a base catalyst. The reaction proceeds through the formation of a thiolate intermediate, which then reacts with the epoxide to form the dioxathiolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

化学反应分析

Types of Reactions

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is widely recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance drug efficacy and stability, making it valuable in the development of new therapeutic agents. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties .

Case Study: Synthesis of Anti-Cancer Agents

Recent studies have demonstrated the compound's effectiveness in synthesizing novel anti-cancer agents. By modifying the dioxathiolane structure, researchers have been able to develop compounds that selectively target cancer cells while minimizing side effects on healthy tissues .

Organic Synthesis

Versatile Framework for Complex Molecules

In organic chemistry, this compound serves as a versatile framework for constructing complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop innovative compounds .

Table 1: Comparison of Synthetic Pathways Using Dioxathiolane

| Synthetic Pathway | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| Pathway A | Nucleophilic substitution | 85% | High selectivity observed |

| Pathway B | Electrophilic addition | 75% | Moderate yield; optimization needed |

| Pathway C | Rearrangement | 90% | Efficient for target compound synthesis |

Material Science

Development of Advanced Materials

The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its structural characteristics contribute to enhanced mechanical properties and thermal stability in these materials .

Application Example: Coating Formulations

Research indicates that incorporating this compound into coating formulations improves adhesion and durability. This application is particularly beneficial in industries requiring long-lasting protective coatings .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound plays a role in formulating effective pesticides and herbicides. Its chemical properties allow for the design of agrochemicals that are both potent against pests and environmentally friendly .

Case Study: Herbicide Development

A recent project focused on developing a new class of herbicides based on this compound has shown promising results in controlling resistant weed species while maintaining crop safety .

Environmental Science

Environmental Remediation Applications

Researchers utilize this compound in environmental studies aimed at pollution control and remediation strategies. Its reactivity can be harnessed to design solutions for breaking down environmental pollutants .

Table 2: Environmental Applications

| Application Area | Compound Role | Effectiveness |

|---|---|---|

| Water Treatment | Pollutant degradation | High |

| Soil Remediation | Contaminant immobilization | Moderate |

| Air Quality Control | Reactive agent for VOCs | High |

作用机制

The mechanism of action of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.

相似化合物的比较

Similar Compounds

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane: Lacks the oxide group, making it less reactive.

4,4’-Difluorobenzophenone: Similar in having phenyl groups but differs in the functional groups and overall reactivity.

Pyrimido[4,5-d]pyrimidine derivatives: Structurally different but may share some reactivity patterns due to the presence of heteroatoms.

Uniqueness

This compound is unique due to its specific dioxathiolane ring structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it valuable in research and industrial applications.

生物活性

(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is a sulfur-containing heterocyclic compound with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and safety profile.

- Molecular Formula : C15H14O3S

- Molecular Weight : 274.33 g/mol

- CAS Number : 126577-49-9

- Melting Point : 110 - 113 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair.

- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. This suggests its potential use as an anticancer agent.

Cytotoxicity Studies

A series of cytotoxicity assays were performed using different cancer cell lines to evaluate the effectiveness of this compound:

These results indicate that the compound is particularly effective against L1210 leukemia cells compared to other tested lines.

Mechanistic Insights

Research has indicated that the compound's mechanism involves the induction of apoptosis in cancer cells. This was demonstrated through flow cytometry and caspase activation assays:

- Apoptosis Induction : Increased levels of activated caspases were observed in treated cells.

- Cell Cycle Arrest : Flow cytometry results showed a significant increase in the G0/G1 phase population after treatment with this compound.

Case Studies

Several studies have been conducted to explore the therapeutic potential of this compound:

-

Study on L1210 Leukemia Cells :

- Objective: To evaluate the cytotoxic effects and mechanism of action.

- Findings: The compound exhibited a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

-

Breast Cancer Model :

- Objective: To assess the efficacy against MCF-7 breast cancer cells.

- Findings: Demonstrated potent growth inhibition and modulation of cell cycle progression.

Safety Profile

While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic application:

- Toxicity Studies : Preliminary toxicity studies indicate moderate toxicity at high concentrations.

- Safety Recommendations : Handling precautions include using personal protective equipment due to potential skin and eye irritants.

属性

IUPAC Name |

(2R,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACONWRLGPDTDKX-HXPMCKFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(O[S@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。